molecular formula C17H20ClN3O2 B7680583 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide

Número de catálogo B7680583
Peso molecular: 333.8 g/mol
Clave InChI: IVFLKOXNHKYJKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide, also known as CNO, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, a well-known antipsychotic drug. However, unlike clozapine, CNO does not have any significant effect on dopamine or serotonin receptors. Instead, CNO is a selective agonist of the DREADD (Designer Receptor Exclusively Activated by a Designer Drug) system, which allows researchers to control the activity of specific neurons in the brain.

Mecanismo De Acción

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide activates the DREADD system by binding to a modified G protein-coupled receptor (GPCR) that is expressed in specific neurons. This receptor is designed to be activated only by 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide and not by any endogenous ligands. Once activated, the receptor can either stimulate or inhibit the activity of the neuron, depending on the type of DREADD used.
Biochemical and Physiological Effects
1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in different cell types and tissues. For example, 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has been shown to increase intracellular calcium levels in neurons, which can lead to the release of neurotransmitters. 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide in laboratory experiments is its selectivity for the DREADD system. This allows researchers to selectively activate or inhibit specific neurons without affecting other cells or tissues. Another advantage is the ease of administration, as 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide can be administered either systemically or locally.
One limitation of using 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide is its relatively short half-life, which can limit the duration of its effects. Another limitation is the potential for off-target effects, as 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide may bind to other receptors or enzymes in addition to the DREADD system.

Direcciones Futuras

There are several potential future directions for research involving 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide. One area of interest is the development of new DREADD systems that can be activated by different ligands or that have improved selectivity or efficacy. Another area of interest is the application of 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide and DREADD technology in human clinical trials, particularly for the treatment of neurological and psychiatric disorders. Finally, there is potential for the use of 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide and DREADD technology in non-neuronal cells, such as immune cells or cancer cells, for the study of other diseases and conditions.

Métodos De Síntesis

The synthesis of 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 3-(4-chlorophenyl)-1,2-oxazol-5-amine, which is then reacted with N-methylpiperidine-4-carboxylic acid to yield 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.

Aplicaciones Científicas De Investigación

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has been widely used in scientific research to study the function of specific neuronal circuits in the brain. The DREADD system allows researchers to selectively activate or inhibit specific neurons using 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide, which can be administered either systemically or locally. This technique has been used to study a wide range of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Propiedades

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-19-17(22)13-6-8-21(9-7-13)11-15-10-16(20-23-15)12-2-4-14(18)5-3-12/h2-5,10,13H,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLKOXNHKYJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.